
2-(Thiophen-2-yl)pyridin-4-amine
Descripción general
Descripción
“2-(Thiophen-2-yl)pyridin-4-amine” is a compound with the CAS Number: 1020540-64-0. It has a molecular weight of 176.24 and its IUPAC name is 2-(2-thienyl)-4-pyridinamine . The compound is a solid at room temperature and should be stored in a dark place under an inert atmosphere .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, there are general methods for synthesizing substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons . Another method involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H8N2S/c10-7-3-4-11-8(6-7)9-2-1-5-12-9/h1-6H, (H2,10,11) and the InChI key is VICUIVSXQWOMQG-UHFFFAOYSA-N . The compound’s linear formula is C9H8N2S .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 176.24 . The compound should be stored in a dark place under an inert atmosphere .Aplicaciones Científicas De Investigación
Chemical Structure and Properties
- Dynamic Tautomerism and Divalent N(I) Character : 2-(Thiophen-2-yl)pyridin-4-amine displays dynamic tautomerism and possesses divalent N(I) character. This characteristic indicates a competition between the thiazole and pyridine groups for the tautomeric hydrogen, leading to distinct electron-donating properties (Bhatia, Malkhede, & Bharatam, 2013).
Synthesis and Reactions
Regioselective Oxidative C–H Functionalization : The compound is a key intermediate in the synthesis of biologically potent N-(pyridin-2-yl)benzo[d]thiazol-2-amines via oxidative C–S bond formation. This process is notable for its metal-free approach, broad substrate scope, and simple purification (Mariappan, Rajaguru, Roja, Muthusubramanian, & Bhuvanesh, 2016).
Polymorphs and Derived 2-Aminothiazoles : Different polymorphic forms of this compound show varying intermolecular hydrogen bonding patterns, impacting their crystal and molecular structures. These properties are crucial for further chemical modifications and applications (Böck, Beuchel, Goddard, Imming, & Seidel, 2020).
Biochemical Applications
- CDK2 Inhibitors and Anti-Proliferative Activity : Derivatives of this compound have been studied for their inhibitory effects on the CDK2 enzyme and their potential as anti-proliferative agents against various human cancer cell lines (Abdel-Rahman et al., 2021).
Material Science
Electrochromic Devices and Copolymers : Conducting copolymers involving this compound have been developed for use in multicolored electrochromic devices. These polymers demonstrate improved properties like redox stability and switching time, which are essential for electronic applications (Yagmur, Ak, & Bayrakçeken, 2013).
Optical Properties in Conducting Polymers : this compound is a critical component in the synthesis of new types of conducting polymers, which exhibit novel optical properties. These properties are valuable in the development of advanced materials for various technological applications (Soyleyici, Ak, Şahin, Demikol, & Timur, 2013).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Similar compounds have been known to interact with various enzymes and receptors, influencing cellular processes .
Mode of Action
It is likely that the compound interacts with its targets through non-covalent interactions, such as hydrogen bonding and π-π stacking, given its aromatic nature .
Result of Action
Similar compounds have been shown to have various biological activities, such as anti-inflammatory, antitumor, and antidiabetic effects .
Propiedades
IUPAC Name |
2-thiophen-2-ylpyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2S/c10-7-3-4-11-8(6-7)9-2-1-5-12-9/h1-6H,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VICUIVSXQWOMQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


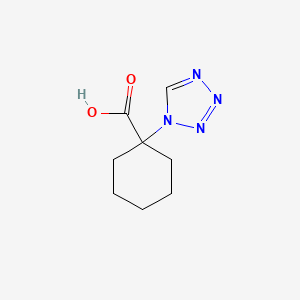
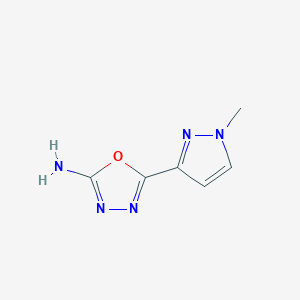
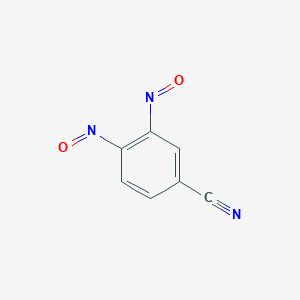
![5-[4-nitro-2-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetraazole](/img/structure/B1388440.png)
![[2,3-Dichloro-5-(trifluoromethyl)-4-pyridinyl]-methanol](/img/structure/B1388441.png)
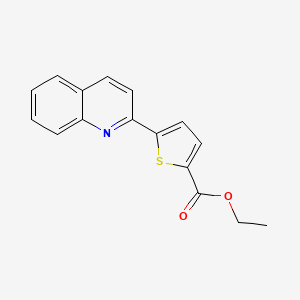
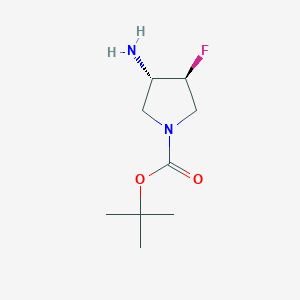
![2-[(2-Thienylcarbonyl)amino]-1,3-oxazole-4-carboxylic acid](/img/structure/B1388447.png)


![4,4-dimethyl-5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-amine](/img/structure/B1388451.png)
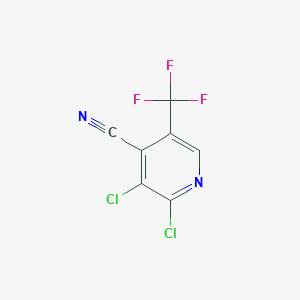

![n-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B1388455.png)
